molecular formula C14H20BNO3 B1444629 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1246765-29-6

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1444629
M. Wt: 261.13 g/mol
InChI Key: MZJPXQGWYNZKJS-UHFFFAOYSA-N
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Description

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as MBT, is an organic compound used for a variety of purposes in scientific research. It is a versatile molecule that has been used in a variety of chemical and biological applications, such as synthesis, enzyme inhibition, and drug design. MBT is a boron-containing molecule that is highly stable, non-toxic, and water-soluble, making it an ideal compound for a variety of scientific research applications.

Scientific Research Applications

Structural Analysis and Conformational Studies

Research by Huang et al. (2021) and Wu et al. (2021) focuses on the synthesis of compounds including 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and their structural characterization. They used techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction was employed for crystallographic analyses. These studies provide insights into the molecular structures and physicochemical properties of these compounds, which are crucial for understanding their potential applications in various scientific fields (Huang et al., 2021) (Wu et al., 2021).

Application in Synthesis Processes

Takagi and Yamakawa (2013) investigated the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation of arylbromides. This study contributes to the understanding of how 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be used in advanced synthesis techniques, which are essential in the development of new materials and pharmaceuticals (Takagi & Yamakawa, 2013).

Molecular Structure Optimization and Analysis

Liao et al. (2022) based their study on a similar compound and employed density functional theory (DFT) for molecular structure calculation. This research adds to the understanding of how 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be utilized in theoretical chemistry for optimizing and predicting molecular structures, which is significant for drug design and material science (Liao et al., 2022).

Boronate Ester Formation and Its Applications

Research by Rheault, Donaldson, and Cheung (2009) on the microwave-assisted synthesis of boronate esters highlights the role of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in facilitating efficient and rapid chemical reactions. This is relevant for the development of new synthetic methodologies in organic chemistry (Rheault et al., 2009).

properties

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-9-8-10(6-7-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJPXQGWYNZKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168699
Record name 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS RN

1246765-29-6
Record name 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246765-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A El Akkaoui, J Koubachi, G Guillaumet… - …, 2021 - Wiley Online Library
This review surveys the recent developments in organometallic‐chemistry‐based methods for the preparation of imidazo[1,2‐b]pyridazines by cyclization as well as their …
L Yang - 2020 - repository.kulib.kyoto-u.ac.jp
The following parts of the accepted materials were modified;(a) A word ‘we’is replaced to ‘the author’.(b) Words ‘see supporting information’and similar expressions are deleted and …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
VK Schulze, U Klar, D Kosemund… - Journal of Medicinal …, 2020 - ACS Publications
Inhibition of monopolar spindle 1 (MPS1) kinase represents a novel approach to cancer treatment: instead of arresting the cell cycle in tumor cells, cells are driven into mitosis …
Number of citations: 27 pubs.acs.org
Y Liu, R Laufer, NK Patel, G Ng… - ACS Medicinal …, 2016 - ACS Publications
This work describes a scaffold hopping exercise that begins with known imidazo[1,2-a]pyrazines, briefly explores pyrazolo[1,5-a][1,3,5]triazines, and ultimately yields pyrazolo[1,5-a]…
Number of citations: 57 pubs.acs.org
VK Schulze, U Klar, D Kosemund, AM Wengner… - reninsignaling.com
Inhibition of monopolar spindle 1 (MPS1) kinase represents a novel approach to cancer treatment: instead of arrest-ing the cell cycle in tumor cells, cells are driven into mitosis irre-…
Number of citations: 0 reninsignaling.com

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